molecular formula C17H16ClN5OS B11001849 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11001849
M. Wt: 373.9 g/mol
InChI Key: MNZWISUPSBPKCM-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a structurally complex acetamide derivative characterized by two key moieties:

  • Tetrazole-substituted phenylacetamide: The tetrazole ring (a bioisostere for carboxylic acids) enhances metabolic stability and modulates electronic properties, making it suitable for targeting enzymes or receptors sensitive to ionizable groups .

This compound is hypothesized to have applications in anti-inflammatory or antimicrobial therapies, given the prevalence of similar acetamides in these domains .

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H16ClN5OS/c18-14-3-7-16(8-4-14)25-10-9-19-17(24)11-13-1-5-15(6-2-13)23-12-20-21-22-23/h1-8,12H,9-11H2,(H,19,24)

InChI Key

MNZWISUPSBPKCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: The reaction begins with the chlorination of a phenyl sulfide to introduce the chlorophenyl group.

    Introduction of the Ethyl Linkage: The chlorophenyl sulfanyl intermediate is then reacted with an ethylating agent to form the desired ethyl linkage.

    Formation of the Tetrazolyl-Substituted Phenylacetamide: The final step involves the reaction of the ethylated intermediate with a tetrazolyl-substituted phenylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Sulfanyl Group Variations
  • 2-[(4-Chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide (): Replaces the tetrazole with a second phenylsulfanyl group. Likely exhibits lower metabolic stability due to sulfur oxidation susceptibility .
  • N-[4-(sec-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide ():

    • Features a bulky sec-butyl group instead of the tetrazole-phenyl moiety.
    • Increased hydrophobicity may enhance membrane permeability but reduce solubility .
Heterocyclic Replacements
  • N-(4-Chlorophenyl)-2-[[4-(azepan-1-yl)-2-oxoethyl]thiazol-2-yl]sulfanylacetamide (): Substitutes tetrazole with a thiazole ring and azepanyl group.
  • 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide ():

    • Uses a triazole and benzothiazole system.
    • The methoxy group enhances electron-donating effects, which may improve antioxidant activity .

Pharmacological Activity Comparisons

Compound Key Structural Features Reported Activity Reference
Target Compound Tetrazole, 4-Cl-C₆H₄-S-ethyl Hypothesized anti-inflammatory
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Thioxoacetamide, sulfamoylphenyl Antimicrobial (gram-negative bacteria)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl Intermediate for heterocyclic synthesis
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-triazole, sulfanyl Anti-exudative (comparable to diclofenac)
  • Anti-Exudative Activity : The target compound’s tetrazole may enhance COX-2 inhibition compared to triazole derivatives (e.g., ’s compound with 50% efficacy relative to diclofenac) .
  • Antimicrobial Potential: Unlike ’s oxadiazole-containing pili inhibitor, the tetrazole in the target compound could disrupt biofilm formation via metal ion chelation .

Key Research Findings and Gaps

  • Advantages :
    • Tetrazole enhances stability and target engagement vs. carboxylic acid bioisosteres .
    • 4-Chlorophenylsulfanyl group may reduce CYP450-mediated metabolism compared to unsubstituted phenyl .
  • Limitations: No direct in vivo data for the target compound; existing studies focus on structural analogs. Toxicity risks associated with sulfanyl groups (e.g., hepatotoxicity) require evaluation .

Biological Activity

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activity. The presence of a chlorophenyl group and a sulfanyl moiety further enhances its potential pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various tetrazole derivatives, including those similar to this compound. For instance, compounds containing tetrazole rings have exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus2 μg/mL
2Escherichia coli4 μg/mL
3Pseudomonas aeruginosa8 μg/mL

This table summarizes findings from various studies that demonstrate the effectiveness of tetrazole-containing compounds against common pathogens .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

A study demonstrated that a similar compound reduced the levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Some tetrazole derivatives function as calcium channel blockers, which can affect muscle contraction and neurotransmitter release.
  • Cytokine Inhibition : By modulating the immune response, these compounds may reduce inflammation and tissue damage.
  • Antimicrobial Action : The interaction with bacterial membranes or inhibition of key enzymes involved in bacterial metabolism can lead to cell death.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound and evaluating their biological activities. A recent study synthesized several analogs and assessed their antimicrobial and anti-inflammatory properties, showing promising results.

Table 2: Summary of Biological Activities

Compound StructureAntimicrobial ActivityAnti-inflammatory Activity
Compound AMIC = 2 μg/mLReduction in IL-6 levels
Compound BMIC = 4 μg/mLNo significant effect
Compound CMIC = 8 μg/mLModerate reduction in TNF-alpha

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